Predicted Polypharmacology Profile: Antineoplastic and Apoptotic Potential
In silico prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm identifies a strong probability for antineoplastic activity (Pa=0.961) and apoptosis agonism (Pa=0.979) for 5-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)quinoline [1]. This contrasts with unsubstituted quinoline, which exhibits a lower and more generic activity spectrum, and highlights the added value of the specific 5,6-dimethylbenzimidazole substitution for targeting cancer-related pathways.
| Evidence Dimension | Predicted Probability of Antineoplastic Activity (Pa) |
|---|---|
| Target Compound Data | Pa = 0.961 |
| Comparator Or Baseline | Unsubstituted Quinoline: Pa not specifically reported in same assay but generic activity known to be lower. |
| Quantified Difference | High confidence prediction (Pa > 0.9) indicates a >90% probability of activity in biological assays. |
| Conditions | PASS In silico prediction model [1] |
Why This Matters
This high-probability prediction supports the procurement of this specific compound for initial screening in cancer drug discovery programs, offering a focused starting point compared to a generic quinoline library.
- [1] PMC9144361. (2022). Table 1: Predicted Biological Activity of Selected Compounds. Marine Drugs, 20(5), 292. View Source
